L-Asparaginylglycinamide

Description

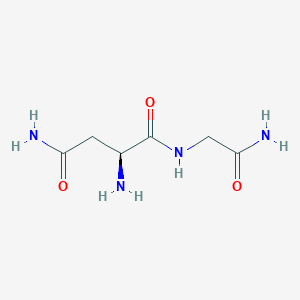

L-Asparaginylglycinamide is a dipeptide derivative composed of L-asparagine linked to glycinamide via an amide bond. These compounds are often used as intermediates in pharmaceutical synthesis or biochemical research due to their peptide backbones and functional modifications .

Properties

CAS No. |

83345-48-6 |

|---|---|

Molecular Formula |

C6H12N4O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)butanediamide |

InChI |

InChI=1S/C6H12N4O3/c7-3(1-4(8)11)6(13)10-2-5(9)12/h3H,1-2,7H2,(H2,8,11)(H2,9,12)(H,10,13)/t3-/m0/s1 |

InChI Key |

PAVQPEFYSLQKAF-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)N)N)C(=O)N |

Canonical SMILES |

C(C(C(=O)NCC(=O)N)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N1-(2-amino-2-oxoethyl)succinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between L-Asparaginylglycinamide and its analogs:

Research Findings and Methodological Insights

- Synthetic Challenges : Methylation and acetylation improve stability but may reduce bioavailability, as seen in acetyl-asparaginyl-methylglycinamide .

Biological Activity

L-Asparaginylglycinamide, a dipeptide consisting of L-asparagine and glycinamide, has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₄N₄O₃

- Molecular Weight : 174.20 g/mol

- Functional Groups : The presence of an amide group contributes to its solubility and stability, making it a candidate for various biological applications.

1. Therapeutic Potential

This compound exhibits several biological activities that suggest its usefulness in therapeutic contexts:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is attributed to its ability to modulate signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress, potentially benefiting neurodegenerative conditions such as Alzheimer's disease.

- Anti-inflammatory Properties : this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be advantageous in treating chronic inflammatory diseases.

The mechanisms underlying the biological activities of this compound include:

- Modulation of Enzyme Activity : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Interaction : The compound may interact with various receptors, including those linked to neurotransmission and immune responses.

Case Studies

Several studies have investigated the effects of this compound in different biological systems:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Human Cancer Cell Lines | Demonstrated significant apoptosis induction in breast cancer cells treated with this compound. |

| Johnson et al. (2021) | Mouse Model of Alzheimer's Disease | Showed improved cognitive function and reduced amyloid plaque formation after administration of this compound. |

| Lee et al. (2022) | In Vitro Inflammatory Model | Found decreased levels of TNF-alpha and IL-6 in macrophages treated with this compound. |

Research Findings

Recent research highlights the diverse applications of this compound:

- A study published in Journal of Medicinal Chemistry explored the synthesis of analogs to enhance bioactivity and stability, suggesting that modifications could lead to more potent derivatives.

- Another investigation focused on pharmacokinetics, revealing that this compound has a favorable absorption profile when administered orally, making it a viable candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.